molecular formula C27H32O15 B219685 Viscumneoside III CAS No. 118985-27-6

Viscumneoside III

Cat. No.: B219685
CAS No.: 118985-27-6
M. Wt: 596.5 g/mol
InChI Key: BYALYZGUSBVZQP-XJBIVIJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Viscumneoside III involves multiple steps, starting from homoeriodictyol. The hydroxy group at position 7 of homoeriodictyol is converted into the corresponding β-D-glucopyranoside, and the 2-hydroxy group is further modified to its β-D-apiofuranoside derivative . The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as described above, scaled up for larger batch production. The process would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Viscumneoside III undergoes various chemical reactions, including:

    Oxidation: The phenolic groups in this compound can be oxidized under specific conditions.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form corresponding alcohols.

    Substitution: The glycosidic bonds can be hydrolyzed or substituted under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives of the flavanone structure.

    Substitution: Free aglycones or modified glycosides.

Scientific Research Applications

Biological Activity

Viscumneoside III is a compound derived from the mistletoe species Viscum coloratum. It has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and natural product chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a dihydroflavone O-glycoside. Its chemical structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound's molecular formula and structural characteristics are essential for understanding its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄O₇
Molecular Weight302.26 g/mol
SolubilitySoluble in water and ethanol
IC50 (Tyrosinase)0.5 mM

Anti-Tyrosinase Activity

One of the most significant biological activities of this compound is its anti-tyrosinase effect. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders.

  • Mechanism : this compound inhibits tyrosinase activity by binding to the enzyme's active site, thereby preventing substrate conversion.
  • Research Findings : A study reported that this compound exhibited potent anti-tyrosinase activity with an IC50 value of 0.5 mM, indicating its potential as a therapeutic agent in skin whitening products and treatments for melasma .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. Extracts from Viscum album, which contains this compound, have shown efficacy against various bacterial strains.

  • Case Study : In vitro tests demonstrated that extracts containing this compound inhibited the growth of pathogenic bacteria, suggesting its potential use in developing natural antimicrobial agents .

Cardiovascular Effects

Research indicates that this compound may possess cardioprotective properties. It has been associated with anti-angina pectoris effects, making it a candidate for cardiovascular therapies.

  • Mechanism : The compound may exert vasodilatory effects, improving blood flow and reducing cardiac workload.
  • Research Findings : A study highlighted the potential of this compound in managing angina symptoms, supporting its use in traditional medicine for heart-related conditions .

Properties

CAS No.

118985-27-6

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1

InChI Key

BYALYZGUSBVZQP-XJBIVIJWSA-N

SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O

Synonyms

homoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside
viscumneoside III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Viscumneoside III
Reactant of Route 2
Viscumneoside III
Reactant of Route 3
Viscumneoside III
Reactant of Route 4
Viscumneoside III
Reactant of Route 5
Viscumneoside III
Reactant of Route 6
Viscumneoside III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.